molecular formula C7H11ClN2O2S B2469003 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006495-98-2

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2469003
CAS RN: 1006495-98-2
M. Wt: 222.69
InChI Key: YFLLOAAKOQLXAO-UHFFFAOYSA-N
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Description

“1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C7H11ClN2O2S . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride”, often involves the use of hydrazones and α-bromo ketones . Other methods include the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition .


Molecular Structure Analysis

The molecular structure of “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains an isopropyl group and a methyl group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives, including “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

“1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” has a density of 1.4±0.1 g/cm³, a boiling point of 312.5±30.0 °C at 760 mmHg, and a flash point of 142.8±24.6 °C . It has a molar refractivity of 53.1±0.5 cm³ and a molar volume of 159.2±7.0 cm³ . The compound is characterized by 4 H-bond acceptors, 0 H-bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Catalytic Applications

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has been used in catalytic applications. For instance, it's used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via tandem Knoevenagel–Michael reaction, acting as a homogeneous and reusable catalyst, showcasing its efficiency and versatility in organic synthesis (Moosavi-Zare et al., 2013).

Synthesis of Sulfonylated Aminopyrazoles

The compound has been involved in the sulfonylation of 4-amino-1H-pyrazoles, leading to the creation of novel compounds such as 3,5-dimethyl-4-tosylamino-1H-pyrazole, indicating its importance in producing unique chemical structures with potential applications in various fields (Povarov et al., 2017).

Synthesis of Pyrazole Derivatives

The substance is crucial in the synthesis of precursors for novel pyrazole carbaldehyde derivatives. These derivatives have shown promising biological properties like antioxidant, anti-breast cancer, and anti-inflammatory effects, highlighting the compound's role in medicinal chemistry (Thangarasu et al., 2019).

Development of Ligands

It has been used in the preparation of optically active pyrazolylmethane ligands. These ligands, when coordinated with palladium, have been used as catalyst precursors, showcasing the compound's role in creating complex catalyst systems for organic reactions (Bovens et al., 1993).

Synthesis of Heterocyclic Sulfonamides

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is instrumental in synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This showcases its versatility and utility in the development of compounds with potential pharmaceutical applications (Tucker et al., 2015).

Safety And Hazards

“1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” is classified as a skin corrosive substance (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement H314, which indicates that it causes severe skin burns and eye damage . The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

The future directions for “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” and other pyrazole derivatives could involve further exploration of their synthesis methods and potential applications. Given their diverse biological activities, these compounds could be investigated for potential uses in pharmaceuticals and other industries .

properties

IUPAC Name

5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-5(2)10-6(3)7(4-9-10)13(8,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLLOAAKOQLXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

1006495-98-2
Record name 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
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